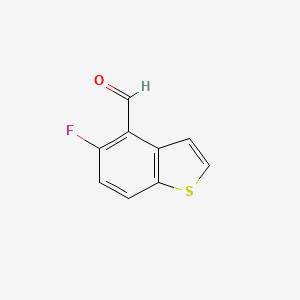

5-Fluoro-1-benzothiophene-4-carbaldehyde

描述

属性

分子式 |

C9H5FOS |

|---|---|

分子量 |

180.20 g/mol |

IUPAC 名称 |

5-fluoro-1-benzothiophene-4-carbaldehyde |

InChI |

InChI=1S/C9H5FOS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H |

InChI 键 |

BVPOCDHZTMNPTC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CS2)C(=C1F)C=O |

产品来源 |

United States |

Chemical Reactivity and Derivatization Studies of 5 Fluoro 1 Benzothiophene 4 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The aldehyde group in 5-Fluoro-1-benzothiophene-4-carbaldehyde (B6282213) is a key site for molecular elaboration. It readily undergoes reactions typical of aromatic aldehydes, including nucleophilic additions, condensations, oxidations, reductions, and olefination reactions.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Synthesis)

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by various nucleophiles. Primary amines, for instance, react with this compound to form Schiff bases (imines). This condensation reaction typically proceeds under mild acidic or basic conditions and is fundamental in the synthesis of various biologically active compounds and ligands.

Similarly, the reaction with hydrazine (B178648) and its derivatives, such as phenylhydrazine or 2,4-dinitrophenylhydrazine, yields the corresponding hydrazones. These reactions are often used for the characterization of aldehydes and are also pivotal in the construction of more complex heterocyclic systems. The general mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions This table presents expected reactions based on the general reactivity of aromatic aldehydes, as specific examples for this compound are not extensively documented in the literature.

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base | Acid or base catalysis, solvent (e.g., ethanol, methanol) |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic conditions, solvent (e.g., ethanol) |

| Hydroxylamine (B1172632) (H₂NOH) | Oxime | Neutral or slightly acidic pH, aqueous or alcoholic solvent |

| Semicarbazide (H₂NNH(C=O)NH₂) | Semicarbazone | Acidic buffer (e.g., sodium acetate/acetic acid) |

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Fluoro-1-benzothiophene-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The oxidation of sulfur in the benzothiophene (B83047) ring is a potential side reaction under harsh oxidative conditions.

Conversely, the aldehyde can be reduced to the primary alcohol, (5-Fluoro-1-benzothiophen-4-yl)methanol. This reduction is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it does not typically reduce other functional groups like esters or the aromatic ring.

Table 2: Oxidation and Reduction of this compound This table outlines common synthetic pathways for the oxidation and reduction of the aldehyde group, based on established methodologies for aromatic aldehydes.

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 5-Fluoro-1-benzothiophene-4-carboxylic acid |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 5-Fluoro-1-benzothiophene-4-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (5-Fluoro-1-benzothiophen-4-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (5-Fluoro-1-benzothiophen-4-yl)methanol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful tool for carbon-carbon double bond formation from carbonyl compounds. The Wittig reaction, utilizing a phosphonium ylide, can convert the aldehyde group of this compound into a vinyl group. organic-chemistry.orgwikipedia.org The nature of the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.com This method offers several advantages, including the use of more reactive and easily accessible reagents, and the aqueous solubility of the phosphate byproduct, which simplifies purification. alfa-chemistry.com The HWE reaction typically shows high (E)-selectivity for the resulting alkene. wikipedia.org These olefination reactions are crucial for extending the carbon framework of the molecule, enabling the synthesis of a wide array of derivatives with potential applications in materials science and pharmacology.

Chemical Transformations of the Fluorine Substituent

The fluorine atom at the 5-position of the benzothiophene ring is not merely a passive substituent. Its high electronegativity influences the electronic properties of the entire molecule and provides a handle for specific chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position

The carbon-fluorine bond in fluoroarenes can be cleaved through nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org While the benzothiophene system itself provides some activation, the presence of the formyl group, an electron-withdrawing group, further facilitates this reaction. In the context of SNAr, fluoride (B91410) is an excellent leaving group. youtube.com

Various nucleophiles, such as alkoxides, thiolates, and amines, can displace the fluorine atom. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and its formation is typically the rate-determining step. wikipedia.org SNAr reactions on this compound would allow for the introduction of a wide range of functional groups at the 5-position, significantly diversifying the available derivatives. For instance, studies on 5-fluorobenzothiophene have demonstrated its successful participation in SNAr reactions. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates the potential for SNAr reactions at the fluorine position, a key transformation for diversifying the molecular scaffold.

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Alkoxide (RO⁻) | 5-Alkoxy-1-benzothiophene-4-carbaldehyde | Polar aprotic solvent (e.g., DMF, DMSO), base |

| Thiolate (RS⁻) | 5-(Alkylthio)-1-benzothiophene-4-carbaldehyde | Polar aprotic solvent, base |

| Amine (R₂NH) | 5-(Dialkylamino)-1-benzothiophene-4-carbaldehyde | High temperature, polar aprotic solvent, base |

| Azide (N₃⁻) | 5-Azido-1-benzothiophene-4-carbaldehyde | Polar aprotic solvent |

Strategic Manipulation of the Fluorine Atom in Synthetic Cascades

Beyond being a leaving group in SNAr reactions, the fluorine atom plays a crucial strategic role in multi-step syntheses. Its strong electron-withdrawing effect can influence the regioselectivity of other reactions on the aromatic ring. For example, in electrophilic aromatic substitution reactions, the fluorine atom can deactivate the ring but may direct incoming electrophiles to specific positions.

Furthermore, the presence of fluorine can significantly alter the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This "fluorine effect" is a well-established strategy in drug design. Therefore, the fluorine atom in this compound can be strategically retained in the final product to enhance its desired properties. In some synthetic sequences, the fluorine atom can also be used to direct metallation reactions, allowing for the introduction of other functional groups at adjacent positions. The strategic placement of fluorine has been shown to affect the electronic properties and performance of organic materials, such as in solar cells. acs.org

Reactivity of the Benzothiophene Ring System

The chemical behavior of this compound is dictated by the intricate interplay of its constituent parts: the aromatic benzothiophene core, the electron-withdrawing aldehyde group, and the electronegative fluorine atom. The benzothiophene system itself, a fusion of benzene (B151609) and thiophene (B33073) rings, possesses a unique electronic landscape. While the thiophene ring is generally more electron-rich than benzene and prone to electrophilic attack (preferentially at the 3-position), the substituents on the benzene moiety of this particular molecule significantly modulate this inherent reactivity. pixel-online.netuoanbar.edu.iq

Electrophilic Aromatic Substitution (EAS) Patterns on the Fluorinated Benzothiophene Core

The introduction of an electrophile onto the this compound core is a challenging transformation due to the presence of two deactivating groups on the benzene ring. The reactivity and regioselectivity (the position of the incoming electrophile) are governed by the combined inductive and resonance effects of the fluorine and carbaldehyde substituents.

Formyl Group (-CHO) Effect : The carbaldehyde group at the 4-position is a powerful deactivating group. libretexts.org It withdraws electron density from the aromatic system through both a negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal significantly reduces the nucleophilicity of the ring, making it less reactive towards electrophiles. As a deactivating group, it directs incoming electrophiles to the meta position relative to itself. In this molecule, the positions meta to the C4-aldehyde are C2 (on the thiophene ring) and C6 (on the benzene ring). libretexts.orglibretexts.org

Fluorine (-F) Effect : The fluorine atom at the 5-position is also deactivating due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via a positive resonance effect (+R). youtube.com Because the inductive effect outweighs the resonance effect, halogens are net deactivators. vanderbilt.edu Despite this, the resonance donation stabilizes the carbocation intermediates formed during attack at the ortho and para positions. Consequently, fluorine is an ortho, para-director. libretexts.orgyoutube.com The positions ortho to the C5-fluorine are C4 (occupied) and C6. The position para is C7.

Predicted Regioselectivity:

When considering the combined influence of these two groups on the benzene portion of the molecule, both the formyl group (directing meta) and the fluorine atom (directing ortho) reinforce the direction of an incoming electrophile to the C6 position . The C7 position is also activated by the fluorine (para), but it is not favored by the aldehyde. Given the strong deactivation of the entire ring system, forcing conditions would likely be required for any electrophilic aromatic substitution to proceed. Electrophilic attack on the thiophene ring, typically favored at C3 in unsubstituted benzothiophene, is also significantly less likely due to the electron-withdrawing effects of the substituents on the fused benzene ring. uoanbar.edu.iq

Due to the significant deactivation of the ring, specific research detailing successful electrophilic aromatic substitution reactions on this compound is not extensively documented in publicly available literature.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Halogenated or Pseudohalogenated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and are fundamental to modern synthetic chemistry. nih.gov These reactions are not performed on this compound directly but rather on its halogenated (e.g., bromo, iodo) or pseudohalogenated (e.g., triflate) derivatives. By introducing a leaving group at a specific position (e.g., C2, C3, C6, or C7), that site can be selectively functionalized.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For a hypothetical substrate such as 7-bromo-5-fluoro-1-benzothiophene-4-carbaldehyde , a Suzuki coupling would be expected to proceed at the C7 position to introduce a new aryl or other organic substituent. The reactivity of different halogens typically follows the order I > Br > Cl. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Thiophene Aldehyde Analog

This table presents illustrative data from a related compound, 4,5-dibromothiophene-2-carboxaldehyde, to demonstrate typical reaction parameters, as specific data for halogenated this compound is not available. nih.gov

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.net This reaction would be invaluable for introducing alkynyl moieties onto the benzothiophene core, for instance, at a halogenated position like C7. These alkynyl derivatives can serve as versatile intermediates for further synthetic transformations.

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

This table outlines typical conditions for the Sonogashira reaction, which would be applicable to a suitably halogenated derivative of this compound. nih.govresearchgate.net

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent |

| Ar-I or Ar-Br | R-C≡CH | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine |

| Ar-I or Ar-Br | R-C≡CH | Pd(PPh₃)₄ | CuI | Diisopropylamine |

Exploration of Structure Activity Relationships Sar in 5 Fluoro 1 Benzothiophene 4 Carbaldehyde Derivatives

Design Principles for Novel Benzothiophene-Based Scaffolds

The design of novel therapeutic agents often leverages "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. The benzothiophene (B83047) ring system is considered one such scaffold, found in a variety of biologically active compounds. nih.gov The core principle in designing new scaffolds based on 5-Fluoro-1-benzothiophene-4-carbaldehyde (B6282213) involves recognizing and exploiting its inherent structural and physicochemical features.

Key design strategies include:

Scaffold Hopping and Bioisosterism: The benzothiophene core can serve as a bioisostere for other aromatic systems like indole (B1671886) or benzofuran. This allows chemists to explore new chemical space while retaining key binding interactions. The principle of bioisosterism is a foundational guide in the design of privileged structures. unife.it

Manipulation of Physicochemical Properties: Properties such as lipophilicity (logP), molecular weight, and aqueous solubility are critical for a molecule's pharmacokinetic profile. unife.it The inherent characteristics of the 5-fluoro-1-benzothiophene core provide a starting point that can be fine-tuned. For instance, the introduction of polar groups derived from the carbaldehyde can modulate solubility, while further substitution on the aromatic rings can alter lipophilicity. In the development of antitubercular agents, lipophilicity was a key parameter manipulated in benzothiophene-based hybrids to enhance activity. nih.gov

Structure-Based and Ligand-Based Design: In structure-based design, the known three-dimensional structure of a biological target is used to design molecules that fit precisely into the binding site. For the this compound scaffold, the aldehyde and fluorine substituents provide directional handles for optimizing interactions with specific residues. Ligand-based design, conversely, relies on the knowledge of other active molecules to develop a pharmacophore model, which defines the essential features required for activity.

The this compound scaffold is particularly advantageous due to the combination of a rigid, bicyclic core suitable for presenting substituents in a well-defined spatial orientation, a fluorine atom for modulating electronic properties, and a reactive carbaldehyde group that serves as a versatile anchor for chemical diversification.

Synthetic Strategies for Analogues and Derivatives of this compound

The synthetic accessibility of a scaffold is paramount for its exploration in medicinal chemistry. Analogues of this compound can be generated through two primary approaches: modification of the core structure and derivatization of the carbaldehyde functional group.

Core Synthesis: The synthesis of the benzothiophene core itself can be achieved through various established methods. One common approach is the intramolecular cyclization of ortho-thioanisole-containing precursors. nih.gov Another powerful method involves the electrophilic cyclization of o-alkynyl aryl thioethers. nih.gov These methods allow for the introduction of substituents on the benzene (B151609) ring prior to cyclization, providing a route to diverse core structures.

Derivatization of the Carbaldehyde Group: The carbaldehyde at the 4-position is a versatile functional handle that allows for the synthesis of a vast library of derivatives. Common synthetic transformations include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

Schiff Base Formation: Condensation with primary amines to yield imines, which can serve as intermediates or as final products. This strategy has been used to create thiazole (B1198619) derivatives of thiophene (B33073) carbaldehyde. researchgate.net

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes with various substituents.

Oxidation and Reduction: Oxidation to the corresponding carboxylic acid or reduction to a primary alcohol, opening up further avenues for esterification or etherification.

Condensation Reactions: Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, is a common strategy to introduce new functionalities. researchgate.net

These synthetic routes provide a robust platform for systematically modifying the structure of this compound to explore the structure-activity landscape thoroughly.

Impact of Substituent Variation on Molecular Recognition and Interaction

The biological activity of a molecule is dictated by its ability to interact with a specific target, such as an enzyme or receptor. For derivatives of this compound, the fluorine and carbaldehyde-derived moieties are critical determinants of these interactions.

Role of Fluorine in Modulating Electronic and Steric Properties

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry due to fluorine's unique properties. nih.gov Its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) means it can often be substituted for hydrogen without causing significant steric hindrance. However, its extreme electronegativity profoundly influences the electronic properties of the molecule.

Key Effects of the Fluorine Atom:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can block oxidation and increase the half-life of a drug.

Binding Interactions: Fluorine is a weak hydrogen bond acceptor but generally does not act as a donor. nih.gov Its presence can lead to favorable orthogonal dipole-dipole interactions with electron-rich groups in a protein's active site. In some cases, the presence of a fluorine moiety is essential for inhibitory activity, and its removal or replacement significantly diminishes potency. nih.gov

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for achieving the optimal geometry for receptor binding.

The table below summarizes the key properties of fluorine in the context of medicinal chemistry.

| Property | Value/Description | Implication in Drug Design |

| Van der Waals Radius | 1.47 Å | Minimal steric perturbation; can act as a hydrogen isostere. |

| Electronegativity (Pauling Scale) | 3.98 | Strong inductive electron withdrawal; modulates pKa and dipole moment. |

| C-F Bond Energy | ~485 kJ/mol | High metabolic stability; blocks oxidative metabolism. |

| Hydrogen Bonding Capacity | Weak Acceptor | Can participate in specific polar interactions within a binding pocket. |

Influence of Carbaldehyde-Derived Moieties on Potential Target Interactions

The carbaldehyde group is rarely the optimal functional group for biological activity itself but serves as an excellent synthetic precursor. Its conversion into other moieties can introduce a range of interactions crucial for molecular recognition.

Hydrogen Bonding: Converting the aldehyde to an amide, alcohol, or amine introduces hydrogen bond donor and acceptor capabilities, which are fundamental for specific recognition by biological targets.

Ionic Interactions: Oxidation to a carboxylic acid provides a negatively charged group at physiological pH, enabling strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein.

Hydrophobic Interactions: Transformation into larger, nonpolar groups via Wittig or Grignard reactions can enhance binding through hydrophobic interactions with nonpolar pockets in the target protein.

Shape and Vectorality: The geometry of the substituent derived from the aldehyde directs its interactions in three-dimensional space. For example, a linear acetylene (B1199291) group will explore a different region of the binding pocket than a bulky phenyl group.

The specific modification chosen depends on the nature of the target's binding site. A detailed understanding of the target's structure allows for the rational design of substituents that complement its features. Studies on thiophene-based derivatives have shown that the nature of substituents bonded to the core ring is directly responsible for their inhibitory potential against enzymes like α-glucosidase. researchgate.net

Computational and Chemoinformatic Approaches to SAR Elucidation

Computational chemistry and chemoinformatics are indispensable tools for understanding and predicting structure-activity relationships, thereby accelerating the drug discovery process.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For a series of this compound derivatives, docking can reveal how different substituents at the 4-position occupy the binding site and which interactions contribute most to binding affinity. Docking studies have been successfully used to show the binding potential of thiophene derivatives in the active site of enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., logP, molar refractivity, electronic parameters), a model can be built to predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules with high accuracy. researchgate.net For the this compound scaffold, DFT can be used to compute the molecular electrostatic potential (MEP) map, which shows the electron-rich and electron-poor regions of the molecule. This information is invaluable for understanding and predicting non-covalent interactions with a biological target.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, provide a powerful paradigm for the rational design of novel therapeutic agents based on the this compound scaffold.

Biological and Pharmacological Research Applications of 5 Fluoro 1 Benzothiophene 4 Carbaldehyde Scaffolds

Enzyme Inhibition Studies of Benzothiophene (B83047) Derivatives

The structural versatility of the benzothiophene nucleus makes it an attractive framework for the design of potent and selective enzyme inhibitors. Researchers have successfully developed benzothiophene-based molecules that target a range of enzymes implicated in human diseases.

Kinase Inhibition Profiles

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. Several studies have highlighted the potential of benzothiophene derivatives as multi-kinase inhibitors.

For instance, a series of 5-hydroxybenzothiophene derivatives have been synthesized and evaluated for their ability to inhibit multiple protein kinases. One notable compound, a 5-hydroxybenzothiophene hydrazide derivative, demonstrated potent inhibitory activity against a panel of kinases. nih.gov This suggests that the benzothiophene scaffold can be effectively utilized to design multi-targeted kinase inhibitors. The specific inhibitory concentrations (IC50) for this compound against various kinases are detailed in the table below.

| Kinase Target | Inhibitory Concentration (IC50) in nM |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

These findings underscore the potential of the benzothiophene scaffold in the development of novel anticancer agents that act through the simultaneous inhibition of multiple kinases. nih.gov

Other Enzymatic Targets (e.g., NAMPT, branched-chain alpha keto acid dehydrogenase kinase)

Beyond kinases, benzothiophene derivatives have shown promise as inhibitors of other crucial enzymes. One such target is the branched-chain α-ketoacid dehydrogenase kinase (BDK), which plays a role in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs have been linked to metabolic diseases.

High-throughput screening has identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BDK with an IC50 of 3.19 μM. nih.gov An analog of this compound, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), also demonstrated inhibitory activity. nih.gov These findings highlight the potential of benzothiophene carboxylate derivatives in the management of metabolic disorders associated with elevated BCAA concentrations. nih.gov Recently, a benzothiophene-based BDK inhibitor, PF-07328948, has been identified as a clinical candidate for the treatment of cardio-metabolic diseases. nih.gov

Antimicrobial Research Focus

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. The benzothiophene scaffold has been explored for its potential in developing such agents.

Antibacterial Activities and Resistance Mechanisms

A domino reaction protocol has been employed to synthesize a library of benzothiophene-derived compounds which were subsequently screened for their antibacterial properties. This research led to the identification of several hit molecules, with benzothieno[3,2-b]pyridine derivatives showing notable antibacterial activity. nih.gov

In another study, a series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antibacterial efficacy. The structure-activity relationship (SAR) studies revealed that compounds bearing electron-withdrawing groups on the benzene (B151609) ring exhibited enhanced inhibitory activity. nih.gov

Antifungal Activities

The benzothiophene core is also a component of some antifungal agents. Sertaconazole is a well-known antifungal medication that features a benzothiophene moiety. nih.gov Furthermore, research into novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides has identified potent succinate (B1194679) dehydrogenase (SDH) inhibitors with significant antifungal activity. nih.gov For example, compound 4i from this series displayed a potent EC50 value of 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, which was superior to the commercial fungicide boscalid. nih.gov

Anti-inflammatory Research Perspectives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The development of novel anti-inflammatory agents is therefore of great interest. The benzothiophene scaffold has been investigated as a template for the design of such compounds.

Anticancer Research Investigations

The benzothiophene nucleus is a recognized pharmacophore in the design of anticancer agents. researchgate.net Derivatives of this scaffold have been reported to exhibit a range of cytotoxic activities against various cancer cell lines. The introduction of a fluorine atom, as in 5-Fluoro-1-benzothiophene-4-carbaldehyde (B6282213), is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Furthermore, the carbaldehyde group serves as a versatile synthetic handle for the creation of diverse derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, which have shown promise in cancer therapy. researchgate.net

Table 1: Anticancer Activity of Structurally Related Benzothiophene and Thiophene Derivatives (Note: No specific data is available for derivatives of this compound. The following table is illustrative of the potential of related scaffolds.)

| Compound Class | Target Cell Line | Activity | Reference |

| Benzothiazole-furan derivatives | Various human cancer cell lines | Potent antitumor activity | researchgate.net |

| Thiophene-based Schiff bases | Various human cancer cell lines | Moderate anticancer activity | ijcce.ac.ir |

Emerging Biological Activities (e.g., Anti-HIV, Anti-tubercular, Anti-Alzheimer's)

The versatility of the benzothiophene scaffold extends beyond oncology into various other therapeutic areas. The exploration of its derivatives has revealed promising activities against infectious diseases and neurodegenerative disorders.

Anti-HIV Activity: Thiophene derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. mdpi.com The structural features of the benzothiophene core could allow for effective binding to the NNRTI binding pocket of the reverse transcriptase enzyme. While some 5-alkyl-2-alkylthio-6-(arylcarbonyl)-dihydropyrimidinones have shown potent anti-HIV-1 activity, there is no specific research that has utilized the this compound scaffold to develop new anti-HIV agents. nih.gov

Anti-tubercular Activity: Tuberculosis remains a significant global health threat, and the search for new anti-tubercular drugs is a priority. Thiophene and benzothiophene derivatives have emerged as a promising class of compounds. For instance, pentafluorinated thiophene derivatives have been synthesized and shown to be potent against Mycobacterium tuberculosis. jmpas.com The unique structural features of this compound could be exploited to generate novel candidates for anti-tubercular drug discovery, although no such studies have been reported to date.

Anti-Alzheimer's Activity: The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. Benzothiophene derivatives have been explored as potential inhibitors of key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE). The structural similarity of benzothiophenes to other biologically active heterocycles makes them attractive candidates for the design of new central nervous system agents. However, research into the neuroprotective effects of compounds derived from this compound is currently lacking.

Table 2: Emerging Biological Activities of Structurally Related Benzothiophene and Thiophene Derivatives (Note: No specific data is available for derivatives of this compound. The following table is illustrative of the potential of related scaffolds.)

| Compound Class | Biological Activity | Target/Organism | Reference |

| Thiophene[3,2-d]pyrimidine derivatives | Anti-HIV-1 | Reverse Transcriptase | mdpi.com |

| Pentafluorinated thiophene amides | Anti-tubercular | Mycobacterium tuberculosis | jmpas.com |

Mechanistic Investigations of Biological Activity: Target Identification and Ligand Binding

Understanding the mechanism of action is crucial for the rational design and development of new drugs. For the benzothiophene class of compounds, various biological targets have been identified. For instance, in anticancer research, some derivatives have been found to inhibit tubulin polymerization, while others target specific kinases.

In the context of this compound, any future mechanistic studies would be contingent on the discovery of biologically active derivatives. Should such compounds be identified, a range of techniques could be employed for target identification and validation. These include affinity chromatography, proteomics-based approaches, and computational modeling. Ligand binding studies, such as isothermal titration calorimetry and surface plasmon resonance, would be essential to quantify the interaction between the compound and its biological target.

Given the current absence of biological activity data for derivatives of this compound, no mechanistic investigations have been reported. The exploration of this scaffold's biological potential is a necessary first step before any meaningful mechanistic studies can be undertaken.

Advanced Spectroscopic and Spectrometric Characterization Methods for Research on 5 Fluoro 1 Benzothiophene 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 5-Fluoro-1-benzothiophene-4-carbaldehyde (B6282213).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the aromatic protons on the benzothiophene (B83047) core. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the thiophene (B33073) and benzene (B151609) rings will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at the 5-position will introduce additional complexity through H-F coupling.

For the analogous compound, 1-benzothiophene-5-carbaldehyde (B158884), the following ¹H NMR data has been reported in CDCl₃:

| Proton | Chemical Shift (ppm) |

| H-A | 7.55 |

| H-B | 7.46 |

| H-C | 8.28 |

| H-D | 7.85 |

| H-E | 7.98 |

| H-F (CHO) | 10.07 |

This data is for 1-benzothiophene-5-carbaldehyde and serves as an estimation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the benzothiophene ring will appear in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₅FOS, HRMS would provide an exact mass measurement.

The expected monoisotopic mass for C₉H₅FOS can be calculated as follows:

9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000

5 x Hydrogen (¹H) = 5 x 1.007825 = 5.039125

1 x Fluorine (¹⁹F) = 1 x 18.998403 = 18.998403

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915

1 x Sulfur (³²S) = 1 x 31.972071 = 31.972071

Total Monoisotopic Mass = 180.004514 u

An experimental HRMS measurement would be expected to be very close to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

| Property | Value |

| Molecular Formula | C₉H₅FOS |

| Calculated Monoisotopic Mass | 180.004514 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the characteristic stretching vibration of the carbonyl group (C=O) of the aldehyde. This typically appears as a strong, sharp band in the region of 1680-1715 cm⁻¹. The C-F bond stretching vibration is expected in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1715 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Structural Analysis and Conformation Studies

Theoretical and Computational Investigations of 5 Fluoro 1 Benzothiophene 4 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 5-Fluoro-1-benzothiophene-4-carbaldehyde (B6282213), these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure accuracy. These studies reveal that the presence of the fluorine atom and the carbaldehyde group significantly influences the electronic properties of the benzothiophene (B83047) core. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can modulate the electron density across the molecule. Similarly, the carbaldehyde group also withdraws electron density, affecting the molecule's reactivity and stability.

The reactivity of the molecule can be understood by analyzing various quantum chemical descriptors. These descriptors, derived from DFT calculations, provide a quantitative measure of the molecule's propensity to participate in chemical reactions. Key descriptors include chemical potential (μ), global hardness (η), and global softness (S). For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a lower value indicates a better electron acceptor. The global hardness and softness are measures of the molecule's resistance to change in its electron distribution.

| Parameter | Calculated Value |

|---|---|

| Chemical Potential (μ) | -4.5 eV |

| Global Hardness (η) | 2.5 eV |

| Global Softness (S) | 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | 4.05 eV |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule is more reactive and less stable.

For this compound, the HOMO is expected to be localized primarily on the benzothiophene ring system, which is rich in π-electrons. The LUMO, on the other hand, would likely be distributed over the carbaldehyde group due to its electron-accepting nature. The presence of the fluorine atom can lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, thereby influencing the energy gap.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.0 |

| LUMO | -2.0 |

| Energy Gap (Egap) | 5.0 |

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. For example, the reactivity of the carbaldehyde group in nucleophilic addition reactions can be modeled to understand the reaction kinetics and thermodynamics.

DFT calculations can be used to determine the activation energies of different reaction steps, providing insights into the reaction rates. For instance, the addition of a nucleophile to the carbonyl carbon of the carbaldehyde group would proceed through a tetrahedral intermediate. The stability of this intermediate and the energy of the transition state leading to it can be calculated, offering a detailed picture of the reaction mechanism. These computational studies are invaluable for designing synthetic routes and predicting the outcomes of chemical transformations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery and development.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can identify potential protein targets and elucidate the binding interactions at the molecular level. The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations.

The interactions between the ligand and the protein can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The fluorine atom in the molecule can participate in halogen bonding or act as a hydrogen bond acceptor. The carbaldehyde group can form hydrogen bonds with amino acid residues in the protein's active site. The benzothiophene core can engage in π-π stacking or hydrophobic interactions. Recent studies on benzothiophene derivatives have shown their potential as inhibitors for various enzymes, and similar interactions can be expected for this compound. imist.manih.gov

| Type of Interaction | Interacting Atoms/Residues | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen with Lysine-122 | 2.8 |

| Hydrogen Bond | Fluorine with Arginine-83 | 3.1 |

| π-π Stacking | Benzothiophene ring with Phenylalanine-45 | 3.5 |

| Hydrophobic Interaction | Benzothiophene ring with Leucine-78 | 3.9 |

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time. These simulations can be used to assess the stability of the binding mode predicted by docking and to study the conformational changes in both the ligand and the protein upon binding. An MD simulation of this compound complexed with a protein would involve solving Newton's equations of motion for all atoms in the system.

The results of MD simulations are analyzed to determine parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time. A stable RMSD for the ligand within the binding site indicates a stable binding pose. RMSF analysis can identify flexible regions of the protein. These studies are crucial for validating the docking results and for understanding the dynamic nature of the ligand-protein interaction. For example, simulations of similar benzothiophene derivatives have demonstrated stable protein-ligand complexes with minimal fluctuations. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and extent of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the spherical atomic electron densities of the constituent atoms.

The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, to identify and characterize different types of intermolecular interactions. The dnorm surface, in particular, is valuable for highlighting regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, white regions representing contacts around the van der Waals separation, and blue areas signifying longer contacts.

While no specific Hirshfeld surface analysis studies have been published for this compound, research on related benzothiophene derivatives provides a clear indication of the types of interactions that are likely to govern its crystal packing. For instance, analyses of other benzothiophene-containing crystal structures reveal the prevalence of H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net The presence of fluorine, sulfur, and oxygen atoms in the title compound suggests the potential for specific interactions such as F···H, S···H, and O···H hydrogen bonds, in addition to π-π stacking interactions involving the aromatic rings.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The relative contributions of different types of contacts can be determined from these plots, offering a detailed picture of the packing environment. For various benzothiophene derivatives, H···H contacts are often the most abundant, followed by C···H and heteroatom contacts. researchgate.net

An illustrative breakdown of intermolecular contacts observed in a representative benzothiophene derivative crystal structure is presented in the table below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 36.9 |

| C···H/H···C | 26.1 |

| O···H/H···O | 15.1 |

| F···H/H···F | 9.2 |

| C···C | 6.7 |

| S···C/C···S | 2.2 |

| S···H/H···S | 0.9 |

| F···C/C···F | 0.8 |

| N···C/C···N | 0.7 |

This data is representative of a substituted benzothiophene derivative and is intended for illustrative purposes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of novel or untested compounds, thereby guiding the design and optimization of new drug candidates.

No specific QSAR studies have been reported for this compound. However, the benzothiophene scaffold is a common feature in many biologically active molecules, and numerous QSAR studies have been conducted on its derivatives for a wide range of therapeutic targets. ijpsjournal.comrsc.org These studies provide valuable insights into the structural features of benzothiophenes that are crucial for their biological effects.

QSAR models are developed by calculating a variety of molecular descriptors for a set of compounds with known biological activities. These descriptors can be classified into several categories, including:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Dependent on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., orbital energies, partial charges).

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then employed to build the QSAR model. researchgate.net For more complex, non-linear relationships, machine learning methods may be used. nih.gov

For instance, QSAR studies on benzothiophene derivatives as anticancer agents have indicated that steric and electrostatic interactions, as well as electro-topological parameters, are significant in determining their activity. researchgate.netijpsjournal.com Descriptors such as Polar Surface Area have been shown to correlate with the anticancer efficacy of some benzothiophene-based compounds. ijpsjournal.com In the context of antimicrobial activity, QSAR models for benzothiophene derivatives have highlighted the importance of descriptors like PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area of Fractional Positive-charged atoms) and Q_VSA_FHYD (Charge-weighted Van der Waals Surface Area of Fractional Hydrophobic atoms). researchgate.net

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to benzothiophene derivatives to understand the 3D structural requirements for their interaction with biological targets. nih.gov These studies provide contour maps that visualize the regions where modifications to the molecular structure (e.g., steric bulk, electrostatic potential, hydrogen bonding character) are likely to enhance or diminish biological activity.

The following table summarizes key findings from representative QSAR studies on benzothiophene derivatives.

| Biological Activity | QSAR Methodology | Key Correlated Descriptors/Findings |

| Anticancer | 2D-QSAR (MLR) | Steric, electrostatic, and electro-topological parameters (e.g., Polar Surface Area, SaaCHE-Index) are crucial for activity. researchgate.netijpsjournal.com |

| Antimalarial (PfNMT inhibitors) | 2D-QSAR (HQSAR), 3D-QSAR (CoMFA, CoMSIA) | Polar interactions (electrostatic and hydrogen-bonding) are major determinants of inhibitory activity and selectivity. nih.gov |

| Antibacterial (anti-MRSA) | 2D-QSAR (PLS, PCR, MLR) | Key descriptors include PEOE_VSA_FPOL and Q_VSA_FHYD, indicating the importance of charge distribution and surface properties. researchgate.net |

These examples underscore the utility of QSAR in the rational design of new therapeutic agents based on the benzothiophene scaffold. While direct QSAR data for this compound is not available, the existing body of research on its analogues provides a solid foundation for future predictive modeling of its potential biological activities.

Future Directions and Interdisciplinary Research on 5 Fluoro 1 Benzothiophene 4 Carbaldehyde

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of 5-Fluoro-1-benzothiophene-4-carbaldehyde (B6282213) and its derivatives is poised for significant advancement through the adoption of flow chemistry and automated synthesis. These technologies offer substantial improvements over traditional batch processing by providing enhanced control over reaction parameters, improving safety for hazardous reactions, and enabling seamless scalability from laboratory to production scales. lianhe-aigen.commdpi.com

Continuous-flow synthesis can be particularly advantageous for key steps in the formation of the benzothiophene (B83047) core or in the subsequent modification of the carbaldehyde group. Flow chemistry allows for precise control of temperature, pressure, and reaction times, leading to higher yields, improved purity, and better reproducibility. mdpi.com For instance, hazardous nitration or halogenation reactions that might be required for precursor synthesis can be performed with greater safety in microreactors, which efficiently dissipate heat and minimize the volume of hazardous material at any given moment.

Automated synthesis platforms can accelerate the exploration of the chemical space around this scaffold. nih.govmdpi.com By integrating robotic systems with flow reactors, libraries of derivatives can be rapidly produced. For example, the aldehyde group can be systematically reacted with a diverse set of amines, hydrazines, or stabilized ylides under automated control to generate large collections of imines, hydrazones, or olefins, respectively. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for optimal properties in materials science.

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Traditional Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Often limited by stirring efficiency | Enhanced due to small channel dimensions |

| Safety | Higher risk with exothermic or hazardous reagents | Inherently safer due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Straightforward, by running the system for longer |

| Reproducibility | Can be variable between scales | High, due to precise parameter control |

| Integration | Difficult to couple multiple reaction steps | Easily integrated for multi-step sequences mdpi.com |

Potential Applications in Materials Science Research, particularly Optoelectronic Materials

The benzothiophene moiety is a well-established building block for organic electronic materials due to its rigid, planar structure and π-conjugated system, which facilitates charge transport. nih.gov The specific substitution pattern of this compound offers several features that could be exploited in the design of novel optoelectronic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The introduction of a fluorine atom is a common strategy in materials science to modulate electronic properties. rsc.orgacs.org Fluorine's high electronegativity typically lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. rsc.org This can enhance the material's stability against oxidation (air stability) and can be used to fine-tune the energy levels to better match other materials in a device, improving charge injection or separation efficiency. acs.org

The carbaldehyde group serves as a versatile synthetic handle for extending the π-conjugation of the system through reactions like Knoevenagel or aldol (B89426) condensations. nih.govpensoft.net By reacting the aldehyde with molecules containing active methylene (B1212753) groups, a wide range of donor-acceptor (D-A) type chromophores can be synthesized. These D-A structures are fundamental to many modern organic electronic materials, enabling control over the optical absorption and emission properties. Benzothiophene-derived polymers and small molecules have already shown significant promise in this area. nih.gov

Table 2: Predicted Effects of Functional Groups on Optoelectronic Properties

| Component | Structural Feature | Potential Impact on Properties |

| Benzothiophene Core | Rigid, planar, π-conjugated system | Good charge transport characteristics nih.gov |

| Fluorine Atom | Strong electron-withdrawing group | Lowers HOMO/LUMO levels, increases oxidative stability rsc.org |

| Carbaldehyde Group | Reactive site for C-C bond formation | Enables extension of π-conjugation, synthesis of D-A structures |

Development of this compound as a Precursor for Advanced Chemical Probes

The aldehyde functionality makes this compound an excellent starting point for the synthesis of advanced chemical probes for biological imaging and diagnostics. The aldehyde can be readily converted into a variety of functional groups that can act as reporters, linkers, or targeting moieties.

For example, condensation with appropriate hydrazine (B178648) or hydroxylamine (B1172632) derivatives can yield fluorescent hydrazones or oximes. The inherent fluorescence of the benzothiophene core could be modulated or enhanced upon binding to a biological target, creating a turn-on fluorescent sensor. Furthermore, the fluorine atom at the 5-position opens the door to radiolabeling with Fluorine-18, a positron emitter used in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The development of an automated synthesis module for producing an [¹⁸F]this compound-derived PET tracer could provide a powerful tool for imaging specific biological processes in vivo. mdpi.com

The aldehyde can also serve as a key ligation point. For instance, it can be converted to an amine via reductive amination, which can then be coupled to peptides, antibodies, or other biomolecules to direct the probe to a specific cellular location or protein target.

Exploration of Novel Synthetic Methodologies for Expanding Chemical Space

While standard methods can be used to synthesize this compound, future research should focus on novel synthetic methodologies to both improve its synthesis and expand the diversity of its derivatives. Modern organic chemistry offers a rich toolbox for the functionalization of heterocyclic systems. organic-chemistry.org

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, could provide highly efficient routes to complex benzothiophene-based structures from simple precursors. nih.gov Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are powerful tools for introducing aryl, heteroaryl, or amino groups onto the benzothiophene core, assuming a suitable halogenated precursor is available.

Direct C-H functionalization represents a particularly atom-economical and efficient strategy. nih.gov While the C2 position of benzothiophene is typically more reactive, developing methods for regioselective C-H functionalization at other positions (such as C3, C6, or C7) would dramatically increase the accessible chemical space. nih.gov For instance, an interrupted Pummerer reaction of a benzothiophene S-oxide precursor has been shown to achieve regioselective C3-functionalization. nih.gov Applying such innovative strategies could lead to the discovery of derivatives with unique properties.

Emerging Methodologies for In Vitro Biological Evaluation

To unlock the potential of derivatives made from this compound in medicinal chemistry, modern in vitro biological evaluation techniques are essential. High-throughput screening (HTS) of compound libraries against panels of cancer cell lines or specific enzyme targets can rapidly identify initial "hit" compounds. rsc.org

For promising hits, more detailed mechanistic studies can be performed. For example, if a derivative shows anticancer activity, its effect on cell proliferation, migration, and invasion can be quantified using assays performed on specific cell lines like MDA-MB-231 (breast cancer). nih.govnih.gov Further investigation could probe the compound's impact on specific signaling pathways, such as the RhoA/ROCK pathway, which is implicated in cancer metastasis. nih.govnih.gov Techniques like Western blotting to measure the phosphorylation of downstream proteins can confirm the mechanism of action. nih.gov

Moreover, advanced cell-based imaging and phenotypic screening can provide rich, multi-parameter data on how compounds affect cell morphology and function, offering deeper insights than traditional viability assays. These emerging methodologies will be crucial for efficiently evaluating the therapeutic potential of the diverse chemical space accessible from the this compound scaffold.

常见问题

Q. What are the standard synthetic routes for 5-Fluoro-1-benzothiophene-4-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling to functionalize the benzothiophene core. For fluorinated derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids are used under inert conditions (N₂/Ar). Optimization includes:

- Temperature : 80–110°C in THF or dioxane.

- Base : K₂CO₃ or Cs₂CO₃ for deprotonation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient).

Yield improvements (>70%) require careful control of stoichiometry and exclusion of moisture. Post-synthesis aldehyde protection (e.g., acetal formation) may mitigate unwanted side reactions during subsequent steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR (DMSO-d₆) reveals aldehyde proton at δ 9.8–10.2 ppm, with coupling patterns distinguishing fluorine substitution (e.g., ) .

- Mass Spectrometry : High-resolution MS (EI or ESI) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Melting Point : Reported mp ranges (e.g., 46–60°C for analogous fluorobenzaldehydes) validate purity .

- HPLC : Purity >95% (HPLC) ensures suitability for biological assays .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Under argon at –20°C in amber vials to prevent aldehyde oxidation.

- Handling : Use gloves and fume hoods; avoid contact with amines or reducing agents.

- Safety : Follow protocols for fluorinated compounds (e.g., waste disposal per EPA guidelines) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity can be quantified via Fukui indices .

- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., kinase enzymes), guiding SAR for drug discovery .

- Contradiction Resolution : Discrepancies between predicted and experimental reactivity (e.g., unexpected para-substitution) may arise from solvent effects or steric hindrance, necessitating MD simulations .

Q. What strategies address contradictions in catalytic activity data for fluorinated benzothiophene derivatives?

Methodological Answer:

- Control Experiments : Test catalysts (e.g., Pd vs. Cu) under identical conditions to isolate variables.

- Isotopic Labeling : -NMR tracks fluorine participation in catalytic cycles .

- Statistical Analysis : Multivariate ANOVA identifies significant factors (e.g., solvent polarity, ligand ratio) causing yield variability .

Q. How can mechanistic studies elucidate the role of the fluorine substituent in biological activity?

Methodological Answer:

- Metabolic Stability : Compare -labeled analogs via PET imaging to assess in vivo retention .

- Enzyme Assays : Fluorine’s electronegativity may enhance binding to targets (e.g., CYP450 isoforms). Kinase inhibition assays (IC₅₀) paired with X-ray crystallography reveal binding modes .

- Contradiction Analysis : If fluorine reduces activity (vs. non-fluorinated analogs), evaluate steric clashes via molecular dynamics .

Critical Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。